BPA-B9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26N4O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

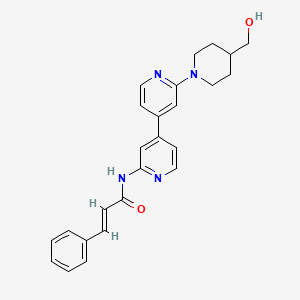

(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]-4-pyridinyl]-2-pyridinyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C25H26N4O2/c30-18-20-10-14-29(15-11-20)24-17-22(9-13-27-24)21-8-12-26-23(16-21)28-25(31)7-6-19-4-2-1-3-5-19/h1-9,12-13,16-17,20,30H,10-11,14-15,18H2,(H,26,28,31)/b7-6+ |

InChI Key |

KEIAPUMYBMYMQR-VOTSOKGWSA-N |

Isomeric SMILES |

C1CN(CCC1CO)C2=NC=CC(=C2)C3=CC(=NC=C3)NC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC(=C2)C3=CC(=NC=C3)NC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol A (BPA)

Disclaimer: The initial request specified "BPA-B9." A thorough review of scientific literature did not yield a standard chemical entity with this designation. The provided information pertains to Bisphenol A (BPA) , a widely studied compound. It is presumed that "this compound" may have been a typographical error or a reference to a non-standard nomenclature.

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol A (BPA), tailored for researchers, scientists, and professionals in drug development.

Synthesis of Bisphenol A

The industrial synthesis of Bisphenol A is typically achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. This electrophilic aromatic substitution reaction is a cornerstone of polymer chemistry.

Experimental Protocol: Synthesis of Bisphenol A

The synthesis of BPA is based on the Friedel-Crafts hydroxyalkylation reaction. The acid-catalyzed condensation of acetone with 2 moles of phenol produces BPA[1].

-

Reaction:

-

2 (C₆H₅OH) + (CH₃)₂CO → (HOC₆H₄)₂C(CH₃)₂ + H₂O

-

-

Reagents:

-

Phenol

-

Acetone

-

Strong acid catalyst (e.g., HCl)

-

-

Procedure:

-

A mixture of phenol and a catalytic amount of a strong acid is prepared in a reaction vessel.

-

Acetone is added dropwise to the phenol mixture with constant stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

After the addition of acetone is complete, the reaction mixture is stirred for several hours to ensure complete conversion.

-

The crude BPA is then purified, often through crystallization, to yield the final product.

-

A greener synthetic route has also been reported for BPA analogs, using phenolic monomers derived from lignin, such as vanillyl alcohol and guaiacol, coupled via electrophilic aromatic substitution[2].

Logical Flow of BPA Synthesis:

Characterization of Bisphenol A

A variety of analytical techniques are employed to characterize Bisphenol A, ensuring its identity, purity, and concentration.

HPLC is a widely used technique for the quantification of BPA.

Experimental Protocol: HPLC Analysis of BPA

-

Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector (HPLC-FLD) or a Diode-Array Detector (HPLC-DAD).

-

Column: A C18 column is commonly used for separation.

-

Mobile Phase: A mixture of water and acetonitrile is typically used in an isocratic or gradient elution mode. For example, an isocratic mobile phase of water and acetonitrile (55:45% v/v) can be used[3].

-

Flow Rate: A typical flow rate is around 0.5 mL/min[3].

-

Injection Volume: 20 μL of the sample extract is a common injection volume[3].

-

Detection: BPA can be detected by UV absorbance at 254 nm or by fluorescence detection (Excitation λ = 274 nm, Emission λ = 314 nm)[3][4].

-

Quantification: Quantification is achieved by comparing the peak area or height of the sample to a calibration curve prepared with BPA standards of known concentrations[5].

Table 1: HPLC Parameters for BPA Analysis

| Parameter | Value | Reference |

| Column | Scherzo SM-C18 | [6] |

| Mobile Phase | 50 mM Formic Acid in Water (A) and 50 mM Formic Acid in Acetonitrile (B) | [6] |

| Gradient | 0-15 min from 40 to 75% B; 15-15.5 min from 75 to 85% B; 15.5-21 min isocratic 85% B | [6] |

| Flow Rate | 0.45 mL/min | [6] |

| Detection | Fluorescence (FLD) | [6] |

| Linear Range | 0.009–25 ng/g | [3] |

| LOD | 0.001 ng/g | [3] |

| LOQ | 0.08 ng/g | [3] |

Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), provides high sensitivity and selectivity for the identification and quantification of BPA.

Experimental Protocol: LC-MS/MS Analysis of BPA

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: For complex matrices, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation[1][7].

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Selected Reaction Monitoring (SRM) can be performed on diagnostic parent and product ions for high specificity and sensitivity[8].

-

Quantification: An internal standard, such as ¹³C₁₂-BPA, is often used for accurate quantification[8].

Table 2: LC-MS/MS Parameters for BPA Analysis

| Parameter | Value | Reference |

| Technique | LC-MS/MS | [9] |

| LOD | As low as 49.0 pg/mL | [10] |

| Recovery | 84.6% to 108.82% depending on concentration | [7] |

NMR spectroscopy is a powerful tool for the structural elucidation of BPA.

Experimental Protocol: ¹H NMR Analysis of BPA

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used as the solvent.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Analysis: The ¹H NMR spectrum of BPA shows characteristic peaks for the aromatic protons, the methyl protons, and the hydroxyl protons.

Table 3: ¹H NMR Data for BPA

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |

| CH₃ | 1.60 | singlet | 6H | [11] |

| OH | 4.50 | singlet | 2H | [11] |

| Aromatic H (ortho to OH) | 6.70 | doublet | 4H | [11] |

| Aromatic H (meta to OH) | 7.10 | doublet | 4H | [11] |

Table 4: ¹³C NMR Data for BPA (in CDCl₃)

| Carbon | Chemical Shift (δ) ppm | Reference |

| CH₃ | 31.07 | [11] |

| C(CH₃)₂ | 41.69 | [11] |

| C-H (Aromatic) | 114.68 | [11] |

| C-H (Aromatic) | 127.95 | [11] |

| C-C(CH₃)₂ (Aromatic) | 143.33 | [11] |

| C-O (Aromatic) | 153.22 | [11] |

Signaling Pathway

BPA is a known endocrine disruptor with estrogenic activity. It can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can affect gene expression and cellular function.

Estrogenic Signaling Pathway of BPA:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, screening, and polymerization of non-estrogenic BPA mimics [morressier.com]

- 3. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Bisphenol A by HPLC [eag.com]

- 6. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Determination of BPA Released from Dental Resin Composites and Related Materials: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

BPA-B9 chemical structure and properties

An In-depth Technical Guide to the Chemical Structures and Properties of Bisphenol A (BPA) and Vitamin B9 (Folic Acid)

A Note on the Query "BPA-B9": The term "this compound" is ambiguous and does not correspond to a standard chemical identifier. This guide provides comprehensive information on two distinct compounds: Bisphenol A (BPA), a well-known industrial chemical, and Vitamin B9, an essential nutrient more commonly known as Folic Acid. It is presumed that the query intended to encompass one or both of these scientifically significant molecules.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structures, properties, experimental methodologies, and biological signaling pathways associated with Bisphenol A and Vitamin B9.

Part 1: Bisphenol A (BPA)

Bisphenol A (BPA) is a synthetic organic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂.[1] It is a colorless solid that is soluble in organic solvents but poorly soluble in water.[2] BPA is a key monomer in the production of polycarbonate plastics and epoxy resins.[3]

Chemical Structure and Properties

BPA's structure consists of two phenol rings connected by a central carbon atom that is also bonded to two methyl groups.[1] This structure is pivotal to its function and its ability to mimic natural hormones.[1]

Table 1: Physicochemical Properties of Bisphenol A

| Property | Value | Reference(s) |

| IUPAC Name | 4,4'-(Propane-2,2-diyl)diphenol | [2] |

| CAS Number | 80-05-7 | [2][4] |

| Molecular Formula | C₁₅H₁₆O₂ | [1][4] |

| Molar Mass | 228.29 g/mol | [2][4] |

| Appearance | White to light brown solid, crystalline or flakes | [1][5] |

| Melting Point | 158-159 °C | [1][6] |

| Boiling Point | 250–252 °C at 1.773 kPa | [7] |

| Water Solubility | 120–300 mg/L at 21.5 °C | [5] |

| Density | 1.20 g/cm³ | [5] |

Experimental Protocols

1.2.1 Analytical Methods for BPA Detection

The determination of BPA in various samples, such as food, water, and biological fluids, is crucial for assessing exposure and risk.[8] Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Sample Preparation (General Protocol):

-

Extraction: Isolation of BPA from the sample matrix is typically achieved through liquid-liquid extraction or solid-phase extraction (SPE).[9][10]

-

Cleanup: The extract is purified to remove interfering substances.[10]

-

Derivatization: For GC-MS analysis, BPA is often derivatized to increase its volatility.[11]

-

-

HPLC with Fluorescence Detection (HPLC-FLD):

-

Instrumentation: An HPLC system equipped with a fluorescence detector.[12]

-

Chromatographic Separation: A C18 column is commonly used to separate BPA from other components in the sample extract.[12]

-

Detection: The fluorescence of BPA is measured for quantification.[12]

-

Quantification: The concentration of BPA is determined by comparing its peak area to that of a series of known standards.[12]

-

1.2.2 In Vitro Assays for Estrogenic Activity

-

MCF-7 Cell Proliferation Assay: This assay is used to assess the estrogenic activity of BPA and its alternatives.[13]

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium.

-

Exposure: The cells are treated with various concentrations of BPA.

-

Proliferation Measurement: The increase in cell number is measured to determine the proliferative effect of BPA, which is indicative of its estrogenic activity.[13]

-

-

VM7Luc4E2 Transactivation Assay: This is another sensitive bioassay to quantify estrogenic activity.[13]

-

Cell Line: A specific cell line (e.g., VM7Luc4E2) containing an estrogen-responsive reporter gene is used.

-

Treatment: Cells are exposed to different concentrations of the test compound.

-

Luciferase Activity: The expression of the reporter gene (luciferase) is measured as a function of estrogenic stimulation.

-

Signaling Pathways

BPA is known to be an endocrine disruptor that can interfere with various cellular signaling pathways.[14][15] It has been shown to modulate pathways related to cancer, reproductive toxicity, and immune response.[14][15]

1.3.1 BPA-Induced NF-κB Signaling Pathway

Nanomolar concentrations of BPA can activate the NF-κB signaling pathway in non-transformed breast cells, which can influence inflammation, cell proliferation, and motility.[16]

BPA Activation of NF-κB Signaling

1.3.2 General Experimental Workflow for In Vitro BPA Studies

The following diagram illustrates a typical workflow for investigating the effects of BPA in a cellular model.

Workflow for In Vitro BPA Analysis

Part 2: Vitamin B9 (Folic Acid)

Vitamin B9, in its synthetic form known as Folic Acid, is an essential nutrient vital for numerous bodily functions, including DNA synthesis and repair.[17] It is a water-soluble vitamin that humans must obtain from their diet.[18]

Chemical Structure and Properties

The structure of folic acid consists of three main components: a pteridine ring, para-aminobenzoic acid (PABA), and one or more glutamate residues.[17]

Table 2: Physicochemical Properties of Folic Acid

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | [18] |

| CAS Number | 59-30-3 | [18][19] |

| Molecular Formula | C₁₉H₁₉N₇O₆ | [20][21] |

| Molar Mass | 441.40 g/mol | [20][21] |

| Appearance | Yellow to orange-yellow crystalline powder | [19][20] |

| Melting Point | 250 °C (decomposes) | [18][19] |

| Water Solubility | 1.6 mg/L (25 °C) | [18] |

| Solubility | Soluble in dilute acids and alkaline solutions | [22] |

Experimental Protocols

2.2.1 Analytical Methods for Folic Acid Determination

Quantifying folic acid in foods and biological samples is important for nutritional assessment and clinical research.[23][24]

-

Sample Preparation for Food Analysis:

-

Extraction: Samples are extracted using a buffer solution, often containing an antioxidant like ascorbic acid to protect the folates.[23]

-

Enzymatic Treatment: A trienzyme treatment (α-amylase, protease, and conjugase) is used to release folates from the food matrix.[25]

-

Purification: Affinity chromatography can be used for sample cleanup and concentration.[25]

-

-

LC-MS/MS for Folic Acid and its Metabolites in Serum:

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[24]

-

Sample Preparation: Simple protein precipitation or solid-phase extraction is used to prepare serum samples.[24]

-

Chromatography: A C18 column with a gradient elution is typically employed for separation.[24]

-

Mass Spectrometry: Detection and quantification are performed using selective reaction monitoring (SRM) in positive electrospray ionization mode.[24]

-

Signaling Pathways

Folate metabolism is central to several critical cellular processes, including nucleotide synthesis and methylation reactions.[26]

2.3.1 Folate-Mediated One-Carbon Metabolism

Folate acts as a carrier of one-carbon units, which are essential for the synthesis of purines and thymidylate (for DNA synthesis) and for the regeneration of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[27]

Folate One-Carbon Metabolism Pathway

2.3.2 Logical Relationship in Folate-Dependent Biosynthesis

The functional outputs of folate metabolism are interconnected and crucial for cell growth and function.

Functional Outcomes of Folate Metabolism

References

- 1. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]

- 4. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bisphenol A - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Bisphenol A CAS#: 80-05-7 [m.chemicalbook.com]

- 7. High Quality Bisphenol a plastic-1 Manufacturer, Factory | Anhao [anhaochemical.com]

- 8. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 11. inis.iaea.org [inis.iaea.org]

- 12. Quantification of Bisphenol A by HPLC [eag.com]

- 13. In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives [udspace.udel.edu]

- 14. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Folate - Wikipedia [en.wikipedia.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. byjus.com [byjus.com]

- 21. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. himedialabs.com [himedialabs.com]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. ars.usda.gov [ars.usda.gov]

- 26. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bisphenol A (BPA)

It appears there may be a misunderstanding in the query, as scientific literature extensively covers Bisphenol A (BPA) but not a specific molecule referred to as "BPA-B9". The mechanisms detailed below pertain to Bisphenol A, a well-studied endocrine-disrupting chemical.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins found in a wide array of consumer products.[1][2][3] Its widespread use has led to ubiquitous human exposure.[4][5] Classified as an endocrine disruptor, BPA has been shown to mimic or block natural estrogens and has been linked to various health effects, including reproductive disorders, metabolic disruptions, and cancer.[4][6][7] This document provides a comprehensive overview of the molecular mechanisms through which BPA exerts its effects, with a focus on apoptosis, cell cycle arrest, oxidative stress, and the modulation of key signaling pathways.

Core Mechanisms of Action

BPA's biological effects are multifaceted, stemming from its ability to interact with various cellular components and disrupt normal signaling cascades. The primary mechanisms of action are detailed below.

Induction of Apoptosis

BPA has been demonstrated to induce programmed cell death, or apoptosis, in various cell types, including cancer cells.[1][2][6][8] This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: BPA can induce apoptosis by causing intracellular stressors that impact DNA stability and mitochondrial membrane potential.[9] It has been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria.[2][4][9] This, in turn, activates the caspase cascade, including the initiator caspase-9 and the effector caspase-3.[1][2][9]

-

Extrinsic Pathway: Evidence also points to BPA's ability to activate the extrinsic apoptotic pathway.[1] This involves the modulation of death receptors like FAS and TRAIL, leading to the activation of the initiator caspase-8.[1]

The activation of both initiator caspases (8 and 9) converges on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[1][2]

Cell Cycle Arrest

BPA can inhibit cell proliferation by inducing cell cycle arrest at different checkpoints.[2][10]

-

G0/G1 Phase Arrest: In some cell types, BPA causes an arrest in the G0/G1 phase of the cell cycle.[6] This is often achieved by downregulating the expression of cyclin D1 and upregulating cell cycle inhibitors like p21 and p27.[2][10][11]

-

G2/M Phase Arrest: In other cellular contexts, such as in healthy lung and tracheal cells, BPA has been observed to cause G2/M cell cycle arrest, thereby hindering cell proliferation.[2][8]

These effects on the cell cycle are often mediated through complex signaling pathways, including the EGFR/ERK/p53 axis.[10][12]

Generation of Oxidative Stress

A key mechanism underlying BPA's toxicity is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.[13][14]

-

ROS Production: BPA exposure has been shown to increase the intracellular levels of ROS in various cell types.[13][14][15][16] This can be a result of BPA's impact on mitochondrial function and the electron transport chain.[14][17][18]

-

Mitochondrial Dysfunction: BPA can impair mitochondrial function by altering the mitochondrial membrane potential and increasing mitochondrial ROS production.[15][18]

-

Consequences of Oxidative Stress: The increase in ROS can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, contributing to cytotoxicity and apoptosis.[14]

Endocrine Disruption and Receptor Binding

As an endocrine disruptor, BPA's ability to interact with various nuclear and membrane receptors is central to its mechanism of action.

-

Estrogen Receptors (ERα and ERβ): BPA can bind to both classical nuclear estrogen receptors, ERα and ERβ, thereby mimicking or interfering with the actions of endogenous estrogens.[5][13]

-

G Protein-Coupled Estrogen Receptor (GPER): BPA also activates the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic signaling events that can lead to cancer cell proliferation.[7][19]

-

Estrogen-Related Receptor γ (ERRγ): BPA has a high binding affinity for the orphan nuclear receptor ERRγ, and this interaction is thought to play a role in BPA's effects on cell proliferation and chemoresistance.[4][5][20]

Modulation of Signal Transduction Pathways

BPA can dysregulate a number of critical intracellular signaling pathways, leading to a wide range of cellular responses.

-

EGFR/ERK/p53 Pathway: In prostate cancer cells, BPA has been shown to activate the epidermal growth factor receptor (EGFR), which in turn stimulates the ERK-dependent pathway.[10][11] This leads to the phosphorylation and stabilization of p53, resulting in the upregulation of p21 and p27 and subsequent cell cycle arrest.[10][11]

-

STAT3 Pathway: BPA can promote the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[20] The JAK1/2-STAT3 pathway is implicated in BPA-induced expression of pro-inflammatory cytokines.[21]

-

NF-κB Pathway: BPA exposure can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and cell motility.[22] This activation can occur through the MAPK and AKT pathways.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BPA.

Table 1: Effects of BPA on Cell Cycle and Apoptosis

| Cell Line | BPA Concentration | Exposure Time | Observed Effect | Citation |

| NB4 (Acute Myeloid Leukemia) | 10, 30, 60, 100 µM | 48 hrs | Dose-dependent apoptosis and cell cycle block | [1] |

| K562 | 60, 100 µM | 48 hrs | Apoptosis and cell cycle arrest | [1] |

| HL60 | 10, 30, 60, 100 µM | 48 hrs | Apoptosis and cell cycle arrest | [1] |

| LNCaP (Prostate Cancer) | 50, 100 µM | 24, 48, 72 hrs | Cell cycle arrest (increased G0/G1, decreased S phase) | [10][12] |

| EPN (Non-transformed Prostate) | 50 µM | Not specified | Cell cycle arrest | [12] |

| Rat Trachea Cells | High dose | Not specified | 52.12% necrosis | [2][8] |

| H1299 (NSCLC) | Various | Not specified | G0/G1 cell cycle arrest and apoptosis | [6] |

| Murine Pancreatic Islets | 1x10⁻⁴ M | 24 hrs | 43.66% apoptosis | [15] |

| Murine Pancreatic Islets | 1x10⁻⁹ M | 24 hrs | 23.42% apoptosis | [15] |

Table 2: Effects of BPA on Mitochondrial Activity and Cell Viability

| Cell Line/Tissue | BPA Concentration | Exposure Time | Observed Effect | Citation |

| H295R | 10, 25, 50, 75, 100 µM | 24 hrs | Significantly lower mitochondrial activity | [23] |

| H295R | 10, 25, 50, 75, 100 µM | 24 hrs | Significant decrease in cell membrane integrity | [23] |

| MA-10 (Mouse Leydig) | 0.01 - 0.1 µM | Not specified | Increased cell viability | [23] |

| MA-10 (Mouse Leydig) | 100 - 200 µM | Not specified | Decreased cell viability | [23] |

| hAMSC | Increasing concentrations | 24 hrs | Reduced cell viability | [18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded and treated with various concentrations of BPA for a specified duration (e.g., 48 hours).[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI stain.[1][2]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with BPA as described for the cell cycle analysis.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Western Blot Analysis

-

Cell Lysis: After treatment with BPA, cells are lysed in a suitable buffer to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin D1, p21, p27, phospho-ERK, total ERK).[10][12]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Measurement of Intracellular ROS

-

Cell Treatment: Cells are treated with BPA for the desired time.

-

Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microscope or a flow cytometer.[16][24]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: BPA-induced apoptosis via extrinsic and intrinsic pathways.

Caption: BPA-induced cell cycle arrest via the EGFR/ERK/p53 pathway.

Caption: BPA-induced oxidative stress and cellular damage.

Experimental Workflows

Caption: General workflow for Western Blot analysis.

Conclusion

The mechanism of action of Bisphenol A is complex and pleiotropic, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at various checkpoints, and the generation of oxidative stress via mitochondrial dysfunction.[1][2][5][10][13][14] Furthermore, BPA's ability to bind to multiple receptors, including classical estrogen receptors, GPER, and ERRγ, allows it to interfere with normal endocrine signaling and dysregulate key intracellular pathways such as the EGFR/ERK/p53, STAT3, and NF-κB pathways.[5][10][20][21][22] This intricate network of interactions underlies the diverse and adverse health effects associated with BPA exposure. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals in assessing the risks posed by BPA and in developing strategies to mitigate its impact.

References

- 1. Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trumped Treatment?: BPA Blocks Effects of Breast Cancer Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bisphenol A promotes cell death in healthy respiratory system cells through inhibition of cell proliferation and induction of G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Bisphenols A and F, but not S, induce apoptosis in bovine granulosa cells via the intrinsic mitochondrial pathway [frontiersin.org]

- 10. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of BPA, BPS, and BPF on Oxidative Stress and Antioxidant Enzyme Expression in Bovine Oocytes and Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Bisphenol-A disrupts mitochondrial functionality leading to senescence and apoptosis in human amniotic mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A comprehensive review on the carcinogenic potential of bisphenol A: clues and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expression of pro-inflammatory cytokines and mediators induced by Bisphenol A via ERK-NFκB and JAK1/2-STAT3 pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Unraveling the Enigma of Bisphenol A: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a synthetic compound integral to the production of polycarbonate plastics and epoxy resins, has become a subject of intense scientific scrutiny due to its endocrine-disrupting properties and potential impact on human health. This technical guide provides an in-depth exploration of the biological activity of BPA, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Data on Biological Activity

The biological activity of Bisphenol A has been quantified in numerous studies, providing valuable data on its potency and affinity for various molecular targets. The following tables summarize key quantitative metrics, including median inhibitory concentration (IC50), median effective concentration (EC50), and dissociation constant (Kd) values.

| Target Receptor | Ligand | Assay System | IC50 (nM) | Reference |

| Estrogen Receptor α (ERα) | Bisphenol A | Competitive Binding Assay ([³H]17β-estradiol) | 1,030 | [1] |

| Estrogen Receptor β (ERβ) | Bisphenol A | Competitive Binding Assay ([³H]17β-estradiol) | 900 | [1] |

| Androgen Receptor (AR) | Bisphenol A | Reporter Gene Assay (inhibition of DHT-induced activity) | 746 | [2] |

| G Protein-Coupled Estrogen Receptor 1 (GPER) | Bisphenol A | Competitive Binding Assay | 630 | [3] |

Table 1: IC50 Values of Bisphenol A for Various Receptors

| Target/Effect | Cell Line | Assay | EC50 (nM) | Reference |

| Estrogen Receptor α (ERα) Activation | CV1 cells | Reporter Gene Assay | 10-100 | [3] |

| Estrogen Receptor β (ERβ) Activation | HeLa cells | Reporter Gene Assay | 693 | [4] |

| Cell Proliferation | MCF-7 cells | E-Screen Assay | 2,260 | [5] |

| ERα Nuclear Foci Formation | - | Redistribution Assay | 558 | [6] |

Table 2: EC50 Values of Bisphenol A for Various Biological Effects

| Receptor | Ligand | Method | Kd (nM) | Reference |

| Estrogen-Related Receptor-γ (ERR-γ) | Bisphenol A | Saturation Binding Assay ([³H]BPA) | 5.5 | [7] |

| Androgen Receptor (AR) | Bisphenol A | Computational Docking | 6.43 (pK_d) | [8] |

Table 3: Dissociation Constants (Kd) of Bisphenol A for Target Receptors

Key Molecular Targets and Signaling Pathways

Bisphenol A exerts its biological effects by interacting with a diverse range of molecular targets, thereby modulating multiple signaling pathways critical for cellular function.

Nuclear Receptors

BPA is well-documented to interact with several nuclear receptors, often acting as an agonist or antagonist, which can disrupt normal endocrine signaling.

-

Estrogen Receptors (ERα and ERβ) : BPA exhibits a binding affinity for both ERα and ERβ, albeit lower than that of the endogenous ligand 17β-estradiol.[2] This interaction can trigger both genomic and non-genomic estrogenic signaling pathways.

-

Androgen Receptor (AR) : BPA has been shown to act as an antagonist to the androgen receptor, competitively inhibiting the binding of androgens and thereby disrupting male reproductive functions.[6]

-

Thyroid Hormone Receptor (TR) : BPA can interfere with the thyroid hormone signaling pathway, which is crucial for development and metabolism.[9]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : BPA has been reported to interact with PPARγ, a key regulator of adipogenesis and lipid metabolism.[9]

-

Estrogen-Related Receptor γ (ERRγ) : Notably, BPA binds to ERRγ with a high affinity, suggesting a significant role for this interaction in mediating BPA's biological effects.[6]

Non-Genomic Signaling Pathways

Beyond its interaction with nuclear receptors, BPA can also trigger rapid, non-genomic signaling cascades, primarily through membrane-associated receptors.

-

G Protein-Coupled Estrogen Receptor 1 (GPER) : BPA can activate GPER, a membrane-bound estrogen receptor, leading to the rapid activation of downstream signaling pathways.[3][4] This activation can influence a variety of cellular processes, including proliferation and migration.[10]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : BPA has been shown to activate the ERK1/2 signaling pathway in various cell types.[2][4] This activation can be mediated through both GPER-dependent and independent mechanisms and plays a role in BPA-induced cell proliferation.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : The PI3K/Akt pathway, a critical regulator of cell survival and growth, is another target of BPA. Activation of this pathway by BPA has been observed in several cancer cell lines.[2][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently used to characterize the biological activity of Bisphenol A.

Competitive Radioligand Binding Assay for Estrogen Receptor

This assay is used to determine the binding affinity of a test compound, such as BPA, to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Test compound (Bisphenol A)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail

Procedure:

-

Preparation of Rat Uterine Cytosol : Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant (cytosol) is collected.[12]

-

Incubation : A constant concentration of [³H]-17β-estradiol and varying concentrations of the test compound (BPA) are incubated with the uterine cytosol preparation in TEDG buffer. A parallel set of tubes containing [³H]-17β-estradiol and a high concentration of unlabeled 17β-estradiol is used to determine non-specific binding.[1]

-

Separation of Bound and Free Ligand : The incubation is terminated by adding dextran-coated charcoal, which adsorbs the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.[1]

-

Quantification : The supernatant, containing the receptor-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

E-Screen Assay (MCF-7 Cell Proliferation Assay)

The E-Screen assay is a cell-based bioassay used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 human breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

-

Charcoal-dextran treated fetal bovine serum (CD-FBS)

-

17β-estradiol (positive control)

-

Test compound (Bisphenol A)

-

Sulforhodamine B (SRB) dye

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Culture : MCF-7 cells are maintained in DMEM supplemented with FBS. For the assay, cells are switched to a hormone-free medium (DMEM without phenol red supplemented with CD-FBS) to deplete endogenous estrogens.[8][13]

-

Cell Seeding : Cells are seeded into 96-well plates at a low density and allowed to attach.[14]

-

Treatment : The cells are then treated with various concentrations of the test compound (BPA) or 17β-estradiol for a period of 6 days, with media changes every 2 days.[14]

-

Cell Fixation and Staining : At the end of the incubation period, the cells are fixed with cold TCA and then stained with SRB dye, which binds to cellular proteins.[15]

-

Quantification : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at 510 nm, which is proportional to the cell number.[15]

-

Data Analysis : The proliferative effect is calculated as the ratio of the highest cell number achieved with the test compound to the cell number in the hormone-free control. The EC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Bisphenol A and a typical experimental workflow.

Caption: GPER-mediated signaling cascade activated by BPA.

Caption: BPA activation of MAPK/ERK and PI3K/Akt pathways.

Caption: General experimental workflow for assessing BPA's biological activity.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol A induces a rapid activation of Erk1/2 through GPR30 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 2.2. E-Screen Assay [bio-protocol.org]

- 14. academic.oup.com [academic.oup.com]

- 15. E-SCREEN - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Toxicological Profile of Bisphenol A (BPA)

Disclaimer: The term "BPA-B9" did not yield specific results for a distinct chemical entity in the scientific literature. This guide proceeds under the assumption that the query refers to Bisphenol A (BPA), a well-documented compound with significant toxicological interest.

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Human exposure is widespread due to its use in food and beverage containers, leading to its detection in the majority of individuals examined.[1] While initially considered a weak environmental estrogen, extensive research has revealed its potential to disrupt endocrine signaling and exert a wide range of toxicological effects.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety data of BPA, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Acute and Chronic Toxicity

BPA exhibits low acute toxicity.[3] However, chronic exposure, even at low doses, is associated with a variety of adverse health effects.[2]

Table 1: Acute Toxicity of Bisphenol A (BPA)

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 4 g/kg | [3] |

| Rat | Intraperitoneal | 841 mg/kg | [4] |

| Rat | Intravenous | 35.26 mg/kg | [4] |

The CLARITY-BPA (Consortium Linking Academic and Regulatory Insights on Bisphenol A Toxicity) program, a two-year guideline-compliant toxicology study in Sprague-Dawley rats, found that while most diagnosed lesions were age-associated and variable, there was a possible link between increased incidences of lesions in the female reproductive tract and male pituitary with exposure to 25,000 μg/kg bw/day of BPA.[5]

Genotoxicity and Carcinogenicity

The genotoxic potential of BPA is a subject of ongoing research, with some studies indicating both DNA-damaging and DNA-protective effects.[6]

Table 2: Summary of Genotoxicity Studies on Bisphenol A (BPA)

| Assay | Cell Type/Organism | Results | Key Findings | Reference |

| Ames Test | Salmonella Typhimurium | Negative | Not mutagenic in several strains, with or without metabolic activation.[7][8] | [7][8] |

| Comet Assay | Human Lymphocytes | Positive | Increased DNA double-strand breaks and modified purines.[6] | [6] |

| Comet Assay | Bovine Lymphocytes | Positive | Time- and concentration-dependent increase in DNA damage.[9] | [9] |

| Micronucleus Assay | Bovine Lymphocytes | Positive | Increased micronuclei formation, indicating chromosomal damage.[9] | [9] |

BPA is associated with an increased risk of hormone-related cancers, such as breast, prostate, and ovarian cancer.[10][11] It has been shown to accelerate mammary tumorigenesis and metastasis through various mechanisms.[10]

Experimental Protocol: Comet Assay for Genotoxicity Assessment

The comet assay, or single-cell gel electrophoresis, is a common method to assess DNA damage. The following is a generalized protocol based on studies evaluating BPA's genotoxicity:

-

Cell Preparation: Isolate and suspend the cells of interest (e.g., human lymphocytes) in a low-melting-point agarose.

-

Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Reproductive and Developmental Toxicity

BPA is a known reproductive and developmental toxicant.[12] Exposure during critical developmental windows can have long-lasting effects on fertility and reproductive health.[12][13]

Table 3: Reproductive and Developmental Toxicity Endpoints Affected by Bisphenol A (BPA)

| Endpoint | Species | Effect | Reference |

| Sperm Quality | Human | Decreased sperm concentration, motility, and vitality. | [14] |

| Female Fertility | Human | Associated with polycystic ovary syndrome (PCOS).[11] | [11] |

| Uterine Health | Rat | Increased incidence of cellular anomalies in uterine glands. | [15] |

| Brain Development | Rat | Alters brain development and behavior in offspring.[13] | [13] |

Experimental Workflow: Investigating Developmental Neurotoxicity of BPA

Caption: Workflow for a typical developmental neurotoxicity study of BPA in rodents.

Endocrine Disruption and Signaling Pathways

BPA's primary mechanism of toxicity is its action as an endocrine-disrupting chemical (EDC).[1][2] It can mimic or interfere with the body's natural hormones, particularly estrogen.[11][14]

BPA interacts with several nuclear receptors and signaling pathways:

-

Estrogen Receptors (ERα and ERβ): BPA can bind to both ERα and ERβ, though with a lower affinity than estradiol.[14] This binding can trigger estrogenic responses.

-

G Protein-Coupled Estrogen Receptor (GPER): BPA can activate GPER, leading to rapid, non-genomic signaling events.[16]

-

Aryl Hydrocarbon Receptor (AhR): BPA has been shown to affect AhR activity, which is involved in the metabolism of xenobiotics and steroid hormones.[17]

Signaling Pathway: BPA-Induced Cell Proliferation via GPER

Caption: Simplified signaling cascade of BPA-induced cell proliferation mediated by GPER.

Safety Data and Handling

According to safety data sheets, BPA is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18] It is also suspected of damaging fertility.[18]

Table 4: Hazard Identification for Bisphenol A (BPA)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Reproductive Toxicity | 2 | H361f: Suspected of damaging fertility |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[18]

Proper handling procedures are essential to minimize exposure. This includes using personal protective equipment (PPE) such as gloves and eye protection, and ensuring adequate ventilation.[18][19]

Conclusion

The toxicological profile of Bisphenol A is complex, with a wide range of effects documented across numerous studies. While its acute toxicity is low, there is substantial evidence for its role as an endocrine disruptor with the potential to cause reproductive, developmental, and carcinogenic effects. The mechanisms of action often involve interference with hormonal signaling pathways. Continued research and adherence to safety guidelines are crucial for mitigating the risks associated with BPA exposure.

References

- 1. Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute toxicity of bisphenol A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A two-year toxicology study of bisphenol A (BPA) in Sprague-Dawley rats: CLARITY-BPA core study results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphenol A as an environmental pollutant with dual genotoxic and DNA-protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. cot.food.gov.uk [cot.food.gov.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csun.edu [csun.edu]

- 12. Neuro-toxic and Reproductive Effects of BPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. Occupational Exposure to Bisphenol A (BPA): A Reality That Still Needs to Be Unveiled [mdpi.com]

- 15. cot.food.gov.uk [cot.food.gov.uk]

- 16. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 18. b9c.com [b9c.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

A Comprehensive Review of Bisphenol A (BPA): Signaling Pathways, Experimental Data, and Methodologies

Disclaimer: The term "BPA-B9" did not yield specific results in the conducted literature search. This document focuses on the extensive research available for Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. It is presumed that the user's interest lies in the biological and toxicological profile of BPA.

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2][3] Extensive research has linked BPA to a variety of health concerns, including endocrine disruption, reproductive toxicity, and carcinogenesis.[1][3] This technical guide provides a detailed overview of the existing research on BPA, with a focus on its molecular mechanisms, associated signaling pathways, and key experimental findings.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of BPA.

Table 1: In Vitro Cytotoxicity and Endocrine Disruption of BPA and its Analogs

| Cell Line | Compound | Concentration | Effect | Reference |

| H295R | BPA | 200 µM (24h) | 60.2% cell viability | [4] |

| H295R | BPAF | 200 µM (24h) | 16.1% cell viability | [4] |

| H295R | BPS | 200 µM (24h) | 62.6% cell viability | [4] |

| MA-10 | BPA | 0.01 - 0.1 µM | Increased cell viability | [4] |

| MA-10 | BPA | 100 - 200 µM | Decreased cell viability | [4] |

| KGN | BPA | 10 µM | Increased mRNA expression of StAR, reduced progesterone level | [4] |

| H1299 | BPA | Various | Increased active Caspase-3 levels, G0/G1 phase cell cycle arrest | [5] |

Table 2: Preweaning Body Weight of Sprague-Dawley Rats Exposed to BPA (CLARITY-BPA Core Study)

Data represents Mean Body Weight (g) ± SE. N = number of litters.

| Postnatal Day (PND) | Sex | Control (0 µg/kg BW/day) | 2.5 µg/kg BW/day | 25 µg/kg BW/day | 250 µg/kg BW/day | 2500 µg/kg BW/day | 25000 µg/kg BW/day | Reference |

| 1 | Female | 6.8 ± 0.1 (N=71) | 6.7 ± 0.1 (N=60) | 6.8 ± 0.1 (N=57) | 6.8 ± 0.1 (N=58) | 6.7 ± 0.1 (N=59) | 6.8 ± 0.1 (N=59) | [6] |

| 1 | Male | 7.2 ± 0.1 (N=71) | 7.1 ± 0.1 (N=60) | 7.3 ± 0.1 (N=57) | 7.2 ± 0.1 (N=59) | 7.1 ± 0.1 (N=60) | 7.3 ± 0.1 (N=60) | [6] |

| 21 | Female | 50.1 ± 0.6 (N=70) | 49.5 ± 0.7 (N=56) | 50.6 ± 0.6 (N=55) | 49.2 ± 0.7 (N=56) | 48.6 ± 0.7 (N=56) | 49.1 ± 0.6 (N=57) | [6] |

| 21 | Male | 53.0 ± 0.6 (N=70) | 52.2 ± 0.6 (N=58) | 53.6 ± 0.6 (N=56) | 51.8 ± 0.7 (N=58) | 51.5 ± 0.7 (N=59) | 52.4 ± 0.7 (N=59) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

The Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) program was a large-scale study designed to assess the full range of potential health effects of BPA exposure.[7]

-

Animal Model: Sprague-Dawley rats.[7]

-

Dosing: Pregnant rats were orally dosed with BPA at 2.5, 25, 250, 2500, or 25000 µg/kg of body weight per day. A vehicle control and an estrogenic control (ethinyl estradiol at 0.05 or 0.5 µg/kg/day) were also included.[7]

-

Study Design: The study had two main components: a core guideline-compliant two-year toxicity study and investigational studies conducted by university researchers using the same animals and tissues.[7] A key strength was the identical and controlled BPA exposure conditions for both components, with samples provided to grantees in a blinded manner to minimize bias.[7]

-

Endpoints: The core study evaluated traditional toxicological endpoints, while grantee studies investigated a wide range of additional disease-relevant outcomes.[7][8]

-

Cell Line: Human adrenocortical carcinoma cell line (H295R).

-

Treatment: Cells were exposed to varying concentrations of BPA and its analogs (e.g., BPAF, BPS) for 24 hours.

-

Viability Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.

-

Steroidogenesis Analysis: The production of steroid hormones such as progesterone and estradiol was quantified in the cell culture medium using techniques like ELISA or LC-MS/MS.

-

Gene Expression Analysis: The mRNA expression levels of key steroidogenic enzymes (e.g., StAR, Hsd3b2, Cyp11a1) were measured by quantitative real-time PCR (qPCR).[4]

Signaling Pathways Affected by BPA

BPA exerts its effects by interacting with various cellular signaling pathways, often by mimicking the action of endogenous hormones like estrogen.[1][2]

BPA is a known xenoestrogen that can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades. This can disrupt normal endocrine function and contribute to the development of hormone-dependent cancers.[1]

Caption: BPA binding to estrogen receptors and subsequent gene regulation.

Accumulating evidence suggests that BPA can also signal through the G protein-coupled estrogen receptor (GPER). This pathway is implicated in the growth, proliferation, migration, and invasion of cancer cells.[9][10] In lung cancer cells, BPA-induced activation of GPER leads to the upregulation of matrix metalloproteinases (MMPs) and the activation of the ERK1/2 pathway.[9]

Caption: GPER-mediated signaling cascade initiated by BPA in cancer cells.

BPA is considered an environmental obesogen. It may promote obesity by interfering with endocrine signaling, activating lipid metabolism, and stimulating pathways related to atherosclerosis.[11] BPA exposure has been shown to activate C/EBP-α, LPL, and mTOR, which are involved in lipogenesis and adipokine secretion, while decreasing adiponectin secretion.[11] Furthermore, BPA's interaction with estrogen receptors can disrupt the signaling of leptin and adiponectin, which are crucial for regulating energy balance and insulin sensitivity.[11]

Caption: Workflow of BPA's contribution to adipogenesis and obesity.

References

- 1. Bisphenol A: A Concise Review of Literature and a Discussion of Health and Regulatory Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro [mdpi.com]

- 5. Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 7. CLARITY-BPA Program [ntp.niehs.nih.gov]

- 8. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Legacy of Bisphenol A: A Technical Guide to its Discovery, Development, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a compound of significant industrial and biological interest, has a multifaceted history. First synthesized in 1891 by Russian chemist Aleksandr Dianin, its journey from an early synthetic estrogen candidate to a ubiquitous component in plastics has been marked by scientific discovery and, more recently, by intense scrutiny of its effects on biological systems. This technical guide provides an in-depth exploration of the discovery and development history of BPA, with a focus on the key experiments and signaling pathways that have defined our current understanding of its biological activity.

Discovery and Industrial Development: A Timeline

Initially synthesized in 1891, the estrogenic properties of BPA were first identified in the 1930s.[1][2] However, its potential as a pharmaceutical estrogen was eclipsed by the more potent diethylstilbestrol (DES).[2] The trajectory of BPA's industrial use shifted dramatically in the 1950s with the discovery that it could be polymerized to create polycarbonate plastics and epoxy resins.[1][2] This led to its widespread use in a vast array of consumer and industrial products, from food and beverage containers to medical devices.

The Emergence of Biological Activity: A Paradigm Shift

The understanding of BPA's biological implications underwent a significant transformation in the 1990s. A pivotal, accidental discovery by Dr. David Feldman's research group at Stanford University revealed that BPA was leaching from polycarbonate laboratory flasks.[1][2] This finding raised critical questions about the potential for widespread human exposure and catalyzed a surge in research into the biological effects of low-dose BPA exposure.

Key Experimental Findings and Methodologies

Research into the biological effects of BPA has spanned both in vitro and in vivo models, revealing its action as an endocrine-disrupting chemical.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the molecular mechanisms of BPA's action. A primary focus has been its interaction with estrogen receptors (ERs).

Experimental Protocol: Estrogen Receptor Binding Assay

A common method to determine the binding affinity of BPA to estrogen receptors is a competitive binding assay.

-

Preparation of Materials:

-

Purified estrogen receptors (ERα and ERβ).

-

Radiolabeled estradiol (e.g., [³H]17β-estradiol) as the ligand.

-

Varying concentrations of unlabeled BPA.

-

Assay buffer (e.g., Tris-HCl with additives).

-

-

Assay Procedure:

-

Incubate a fixed concentration of ERs and radiolabeled estradiol with increasing concentrations of BPA.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of BPA.

-

Calculate the IC50 value, which is the concentration of BPA that inhibits 50% of the specific binding of the radiolabeled estradiol.

-

Determine the binding affinity (Kd) from the IC50 value.

-

Studies have demonstrated that BPA binds to both ERα and ERβ, although with a lower affinity than the endogenous hormone 17β-estradiol.

In Vivo Studies

In vivo studies in animal models have been crucial for understanding the systemic effects of BPA exposure. These studies have investigated a wide range of endpoints, including reproductive development, metabolic function, and neurodevelopment.

Experimental Protocol: Developmental Exposure Study in Rodents

To assess the effects of early-life exposure to BPA, a common experimental design involves administering BPA to pregnant and lactating rodents.

-

Animal Model:

-

Select a rodent species (e.g., rats or mice).

-

House animals in controlled conditions (temperature, light cycle, diet).

-

-

Dosing Regimen:

-

Endpoint Analysis in Offspring:

-

Reproductive Effects: Assess anogenital distance, age of pubertal onset, estrous cyclicity, and ovarian or testicular histology.[5]

-

Metabolic Effects: Monitor body weight, adiposity, glucose tolerance, and insulin sensitivity.[3][4]

-

Neurobehavioral Effects: Conduct behavioral tests to assess anxiety, learning, and memory.

-

-

Tissue and Molecular Analysis:

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the biological effects of BPA.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kd) | Estrogen Receptor α (ERα) | ~1-10 µM | Varies across studies |

| Binding Affinity (Kd) | Estrogen Receptor β (ERβ) | ~0.5-5 µM | Varies across studies |

| Relative Binding Affinity | Compared to 17β-estradiol | 1/1,000 to 1/20,000 | Varies across studies |

Table 1: In Vitro Estrogen Receptor Binding Affinity of BPA

| Animal Model | Exposure Route | Dose Range | Observed Effects | Reference |

| Rat | Oral (gavage) | 2.5 and 25 µg/kg/day | Increased Leydig cell proliferation, altered steroidogenesis | [8] |

| Rat | Drinking water | 10 µg/ml | Increased offspring adiposity and pro-adipogenic gene expression | [3][4] |

| Mouse | In vitro follicle culture | 10-100 µM | Inhibited follicle growth and steroidogenesis | [5] |

| Rhesus Monkey | Oral | Varies | Altered oogenesis and follicle formation | [9] |

Table 2: Summary of In Vivo Effects of BPA Exposure

Signaling Pathways Affected by BPA

BPA's biological effects are primarily mediated through its interaction with nuclear hormone receptors, particularly the estrogen receptors.

Estrogen Receptor Signaling Pathway

As an estrogen mimic, BPA can bind to ERα and ERβ, which are ligand-activated transcription factors. Upon binding, the receptors dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a wide range of physiological and developmental effects.

In addition to this classical genomic pathway, BPA can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors. These actions can activate various intracellular signaling cascades, including those involving protein kinases, leading to more immediate cellular responses.

Conclusion

The history of Bisphenol A is a compelling case study in the evolution of our understanding of chemical safety and biological activity. From its origins as a synthetic estrogen to its widespread use in consumer products, the scientific journey has been one of continuous discovery. The accidental finding of its leaching from plastics ignited a field of research that has revealed its intricate interactions with cellular signaling pathways, particularly the estrogen receptor pathway. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the biological implications of BPA and other endocrine-disrupting compounds. Continued research is essential to fully comprehend the long-term consequences of low-dose exposure and to inform public health and regulatory decisions.

References

- 1. hope4cancer.com [hope4cancer.com]

- 2. The Politics of Plastics: The Making and Unmaking of Bisphenol A “Safety” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo and In Vitro Bisphenol A Exposure Effects on Adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro bisphenol A exposure effects on adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisphenol A Impairs Follicle Growth, Inhibits Steroidogenesis, and Downregulates Rate-Limiting Enzymes in the Estradiol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Maternal and In Vitro BPA Exposure Effects on Hypothalamic Neurogenesis and Appetite Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo maternal and in vitro BPA exposure effects on hypothalamic neurogenesis and appetite regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The industrial chemical bisphenol A (BPA) interferes with proliferative activity and development of steroidogenic capacity in rat Leydig cells [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol A alters early oogenesis and follicle formation in the fetal ovary of the rhesus monkey - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of "BPA-B9": Unraveling a Potential Link Between Bisphenol A and Homeobox B9 in Oncogenesis

A Note on Terminology: Extensive research into the specified topic "BPA-B9" did not yield information on a compound or established molecular complex with this designation. The available scientific literature points to a potential interaction between Bisphenol A (BPA), a well-documented endocrine disruptor, and Homeobox B9 (HOXB9), a protein implicated in developmental processes and cancer. This technical guide will, therefore, focus on the scientific evidence for this interaction and its potential therapeutic implications, primarily in the context of cancer.

Executive Summary

Bisphenol A (BPA) is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins.[1][2] Its role as an endocrine-disrupting chemical has been extensively studied, with evidence linking it to metabolic diseases, reproductive toxicity, and various cancers.[1][3][4] A significant aspect of BPA's molecular activity is its interaction with cellular signaling pathways, including those that drive cancer progression. Notably, emerging research indicates that BPA exposure can activate Homeobox B9 (HOXB9).[5] HOXB9 is a transcription factor that plays a crucial role in embryonic development and has been identified as a mediator of resistance to anti-VEGF therapy in colorectal cancer.[5] The BPA-induced activation of HOXB9 in breast cancer cells suggests a novel mechanism by which this environmental estrogen may promote tumorigenesis and therapeutic resistance.[5] Understanding this interaction is critical for developing targeted therapeutic strategies to counteract the oncogenic effects of BPA exposure.

Bisphenol A: An Overview of its Biological Activity

BPA exerts its biological effects through various mechanisms, primarily by mimicking the action of estrogen. It can bind to nuclear estrogen receptors (ERα and ERβ) as well as membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER).[5][6] This interaction can trigger a cascade of downstream signaling events that influence cell proliferation, migration, invasion, and apoptosis.[5][7]

BPA's Role in Cancer

Exposure to BPA has been associated with an increased risk and progression of several cancers, including breast, ovarian, and prostate cancer.[5][7] In vitro studies have demonstrated that BPA can promote the proliferation of both ER-positive and ER-negative breast cancer cells.[5] Furthermore, BPA has been shown to confer chemoresistance to common therapeutic agents like doxorubicin, cisplatin, and vinblastine, potentially by upregulating anti-apoptotic proteins.[8][9][10]

BPA and Metabolic Diseases

A substantial body of evidence also links BPA exposure to an increased risk of metabolic disorders such as obesity and type 2 diabetes.[1][2][11] BPA is considered an "obesogen" that can alter adipocyte differentiation and lipid metabolism, contributing to weight gain and insulin resistance.[1][12]

The BPA and Homeobox B9 (HOXB9) Connection

The activation of Homeobox B9 (HOXB9) in response to BPA exposure is a key finding in understanding the molecular underpinnings of BPA-driven carcinogenesis.[5]

Mechanism of HOXB9 Activation

In breast cancer cells, BPA exposure has been shown to upregulate HOXB9.[5] This upregulation is part of a broader signaling cascade initiated by BPA's interaction with estrogen-responsive pathways. The ERRγ/ERK1/2 axis is suggested to play a role in promoting cell proliferation in breast cancer in response to BPA.[5] While the precise mechanism linking this axis to HOXB9 activation requires further elucidation, it represents a critical area of investigation.

Functional Consequences of HOXB9 Activation

The activation of HOXB9 by BPA has significant implications for cancer progression. HOXB9 is known to be involved in processes that are fundamental to tumor growth and metastasis. The BPA-induced increase in HOXB9 expression could, therefore, contribute to the enhanced proliferation and survival of cancer cells.

Signaling Pathways Implicated in BPA's Effects

BPA's impact on cellular function is mediated by a complex network of signaling pathways. Understanding these pathways is essential for identifying potential therapeutic targets.

Estrogen Receptor-Mediated Signaling

As an endocrine disruptor, BPA's primary mode of action is through the modulation of estrogen receptor signaling. This includes both the classical nuclear receptor pathways and the more rapid non-genomic pathways initiated at the cell membrane.

GPER-Mediated Signaling

The G protein-coupled estrogen receptor (GPER) has emerged as a key mediator of BPA's effects, particularly in cancer. BPA-induced activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways such as the ERK1/2 and PI3K/Akt signaling cascades.[4][6] This can promote cancer cell migration and invasion.[6]

Other Signaling Pathways

BPA has also been shown to influence other critical signaling pathways, including:

-

STAT3 Pathway: Phosphorylation of STAT3 is implicated in BPA-mediated proliferation, invasion, and angiogenesis in ovarian cancer.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is a central node in BPA's signaling network, affecting cell proliferation and survival.[5]

Visualizing the BPA-HOXB9 Signaling Axis

To illustrate the potential molecular interactions, the following diagram outlines the signaling cascade from BPA exposure to the activation of downstream effectors, including the proposed role of HOXB9.

Experimental Protocols

Detailed experimental protocols for investigating the BPA-HOXB9 interaction would be multifaceted. Below are generalized methodologies that would be central to such research.

Cell Culture and Treatment

-

Cell Lines: Breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) would be suitable models.

-

Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

BPA Treatment: Cells would be exposed to varying concentrations of BPA (e.g., in the nanomolar to micromolar range) for different time points to assess dose- and time-dependent effects.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of HOXB9 and other target genes following BPA treatment.

-

Western Blotting: To determine the protein levels of HOXB9, phosphorylated ERK1/2, and other signaling proteins.

Cell Proliferation and Viability Assays

-

MTT or WST-1 Assays: To measure cell viability and proliferation in response to BPA treatment.

-

Colony Formation Assay: To assess the long-term proliferative capacity of cells after BPA exposure.

Migration and Invasion Assays

-

Wound Healing Assay: To evaluate cell migration.

-

Transwell Invasion Assay: To measure the invasive potential of cells through a basement membrane matrix.

Quantitative Data

While specific quantitative data for the direct interaction between BPA and HOXB9 is limited in the initial search results, studies on BPA's broader effects provide context. For instance, a study on breast cancer cells showed that BPA at concentrations of 1 and 10 nM could confer chemoresistance.[9] Such concentrations are comparable to levels found in human blood and milk.[9] Further research is necessary to establish quantitative metrics such as binding affinities and dose-response relationships for the BPA-HOXB9 axis.

Therapeutic Implications and Future Directions

The discovery of the BPA-HOXB9 link opens new avenues for therapeutic intervention.

Targeting the BPA-HOXB9 Axis

-

HOXB9 Inhibitors: Developing small molecule inhibitors or other therapeutic modalities that specifically target HOXB9 could be a viable strategy to counteract the pro-tumorigenic effects of BPA exposure.

-

Upstream Signaling Inhibitors: Targeting upstream activators of HOXB9, such as components of the ERK1/2 pathway, could also be effective.

Future Research

-

In Vivo Studies: Animal models are needed to validate the in vitro findings and to assess the therapeutic potential of targeting the BPA-HOXB9 axis in a whole-organism context.

-

Elucidating the Full Pathway: Further research is required to fully delineate the signaling pathway from BPA to HOXB9 activation, including the identification of all intermediate signaling molecules.

-

Clinical Relevance: Investigating the correlation between BPA exposure levels, HOXB9 expression, and clinical outcomes in cancer patients is crucial to translate these findings to the clinic.

Conclusion